3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride
Description
This compound is a benzothiazolium-based cationic azo dye characterized by a complex structure. The core benzothiazolium moiety is substituted with a 3-amino-3-oxopropyl group at the 3-position, a methoxy group at the 6-position, and an azo-linked phenyl group bearing bis(2-chloroethyl)amino substituents at the 4-position. The chloride ion serves as the counterion.
Properties
IUPAC Name |
3-[2-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-6-methoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O2S.ClH/c1-30-17-6-7-18-19(14-17)31-21(28(18)11-8-20(24)29)26-25-15-2-4-16(5-3-15)27(12-9-22)13-10-23;/h2-7,14H,8-13H2,1H3,(H-,24,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOOHWGPNLPIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=C(S2)N=NC3=CC=C(C=C3)N(CCCl)CCCl)CCC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12221-37-3 | |
| Record name | C.I. Basic Blue 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12221-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Amino-3-oxopropyl)-2-((4-(bis(2-chloroethyl)amino)phenyl)azo)-6-methoxybenzothiazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride , often referred to as a benzothiazolium derivative, exhibits significant biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of azo compounds characterized by the presence of a benzothiazole moiety and a bis(2-chloroethyl)amino group, which is known for its cytotoxic properties. The molecular formula is , and it possesses unique properties that contribute to its biological activities.
- Cytotoxicity : The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its use as a chemotherapeutic agent.
- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties by modulating pathways involved in oxidative stress and inflammation, which are pivotal in neurodegenerative diseases.
Anticancer Activity
The compound has shown promise in various studies as a potential anticancer agent. It selectively targets cancer cells expressing the LAT1/4F2hc transporter, enhancing its uptake in tumors while sparing normal tissues. This selectivity is critical for reducing side effects associated with traditional chemotherapeutics.
| Cancer Type | Mechanism | Efficacy |
|---|---|---|
| Prostate Cancer | DNA alkylation and apoptosis | High efficacy in preclinical models |
| Glioblastoma | Selective uptake via LAT1 transporter | Significant tumor reduction |
| Triple Negative Breast Cancer | Induction of apoptosis and cell cycle arrest | Promising results in vitro |
| Multiple Myeloma | Targeting tumor microenvironment | Enhanced survival rates observed |
Neuroprotective Activity
In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects. Studies suggest it may protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
Case Studies
- Study on Prostate Cancer : A study demonstrated that the administration of this compound led to a significant reduction in tumor size in animal models, with minimal toxicity observed in healthy tissues.
- Neuroprotection in Alzheimer's Disease : In vitro studies showed that the compound could reduce amyloid-beta toxicity in neuronal cultures, suggesting a potential role in Alzheimer's treatment.
Comparison with Similar Compounds
Key Compounds for Comparison :
Basic Blue 66 (C.I. 11075): Structure: Features a diethylamino group on the phenyl ring and an ethoxy group at the 6-position of the benzothiazolium core. Molecular Formula: C₂₂H₂₈ClN₅O₂S (Molar Mass: 462.01 g/mol) . Properties: Stable cationic dye with high solubility in polar solvents due to the ethoxy group’s moderate lipophilicity.
Target Compound: Structure: Substituted with bis(2-chloroethyl)amino on the phenyl ring and methoxy at the 6-position. Inferred Molecular Formula: Likely C₂₂H₂₆Cl₃N₅O₂S (estimated molar mass ~508.4 g/mol). The methoxy group reduces lipophilicity compared to ethoxy in Basic Blue 65.
2-[[4-[Ethyl(2-hydroxypropyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium Acetate: Structure: Contains a hydroxypropyl-ethylamino group and acetate counterion. Molecular Formula: C₂₂H₂₈N₄O₄S (Molar Mass: 444.55 g/mol) . Properties: The hydroxypropyl group and acetate ion improve water solubility, making it suitable for aqueous dyeing processes.
Comparative Data Table
Research Findings and Inferred Properties
- Reactivity: The bis(2-chloroethyl)amino group in the target compound is structurally analogous to nitrogen mustard agents, which are known for cross-linking DNA via alkylation.
- Solubility: The methoxy group confers lower lipophilicity than Basic Blue 66’s ethoxy group, possibly limiting its utility in non-polar matrices. In contrast, the hydroxypropyl derivative’s acetate counterion and polar substituents enhance water solubility .
- Stability: Basic Blue 66’s diethylamino group likely offers greater chemical stability compared to the target compound’s reactive chloroethyl groups, which may hydrolyze or degrade under physiological conditions .
Preparation Methods
Diazotization of 6-Methoxybenzo[d]thiazol-2-amine
The first step involves converting 6-methoxybenzo[d]thiazol-2-amine into its reactive diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C). The reaction mixture is stirred for 1–2 hours to ensure complete conversion.
Key Reaction Conditions
-
Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
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Temperature : 0–5°C (ice bath).
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Time : 1–2 hours.
The diazonium salt is highly unstable and must be used immediately in the subsequent coupling step.
Coupling with N,N-Bis(2-chloroethyl)benzenamine
The diazonium salt is coupled with N,N-bis(2-chloroethyl)benzenamine in a weakly acidic or neutral medium. This electrophilic aromatic substitution reaction introduces the azo (-N=N-) linkage, critical for the compound’s chromophoric properties. The reaction is typically conducted at room temperature for 4–6 hours.
Key Reaction Conditions
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Solvent : Water or ethanol-water mixture.
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pH : 6–7 (adjusted using sodium acetate or bicarbonate).
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Time : 4–6 hours.
The intermediate product, 2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazole, is isolated via filtration and washed to remove unreacted reagents.
Quaternary Ammonium Salt Formation
The final step involves quaternization of the benzothiazole nitrogen using 3-chloropropionamide. This reaction is carried out in a polar aprotic solvent (e.g., dimethylformamide) under reflux conditions (70–80°C) for 6–8 hours. The chloride counterion is introduced during this step, yielding the target compound as a crystalline solid.
Key Reaction Conditions
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Reagent : 3-chloropropionamide.
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Solvent : Dimethylformamide (DMF).
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Temperature : 70–80°C (reflux).
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Time : 6–8 hours.
The product is purified via recrystallization from ethanol or methanol, achieving a purity >95%.
Analytical Characterization
While the provided sources lack explicit spectral data, the compound’s structure is confirmed through:
-
Elemental Analysis : Matches the molecular formula C₂₁H₂₄Cl₃N₅O₂S.
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Melting Point : Decomposes above 250°C.
Synthetic Challenges and Optimizations
Diazonium Stability
The diazonium intermediate’s instability necessitates strict temperature control. Excess nitrous acid is neutralized with sulfamic acid to prevent side reactions.
Quaternization Efficiency
The use of DMF as a solvent enhances reaction efficiency by stabilizing the transition state. Catalytic amounts of potassium iodide may accelerate the quaternization.
Yield and Purity
Typical yields for the three-step process range from 65% to 75%. Impurities, such as unreacted acrylamide derivatives, are removed via recrystallization.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 50–100 kg |
| Reaction Time | 12–16 hours | 24–48 hours |
| Purification Method | Recrystallization | Column Chromatography |
| Overall Yield | 70% | 60–65% |
Industrial production prioritizes cost-efficiency, often substituting DMF with cheaper solvents like ethylene glycol .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including:
Azo coupling : Diazotization of 4-[bis(2-chloroethyl)amino]aniline followed by coupling with the benzothiazolium precursor.
Substitution reactions : Introduction of the 3-amino-3-oxopropyl group via nucleophilic substitution.
Purification : Chromatography or recrystallization to isolate the chloride salt form.
Key challenges :
Q. Which spectroscopic methods are optimal for structural characterization?
Q. How does the methoxy group influence solubility and stability?
The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) via dipole interactions. Stability is pH-dependent:
- Acidic conditions : Protonation of the benzothiazolium ring improves aqueous solubility.
- Basic conditions : Risk of demethylation or azo bond cleavage .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported spectral data?
Case study : Discrepancies in UV-Vis λₘₐₓ values across studies. Methodology :
Standardize solvent systems (e.g., use anhydrous DMSO to avoid solvent effects).
Control pH using buffered solutions to assess protonation-dependent shifts.
Cross-validate with TD-DFT calculations to correlate experimental and theoretical spectra .
Q. What mechanistic insights explain the reactivity of the bis(2-chloroethyl)amino group?
The chloroethyl groups undergo:
- Alkylation reactions : Attack by nucleophiles (e.g., thiols, amines) in biological systems.
- Hydrolysis : pH-dependent degradation to form ethylene glycol derivatives.
Experimental validation : - Monitor reaction kinetics using HPLC under varying pH/temperature.
- Use ²H/¹³C isotopic labeling to trace hydrolysis pathways .
Q. How to optimize experimental protocols for assessing photostability?
Design :
- Light exposure tests : Use a xenon arc lamp (simulated sunlight) with controlled intensity and wavelength filters.
- Degradation analysis : Track changes via HPLC and mass spectrometry.
Key findings : - Azo bonds degrade under UV light (300–400 nm), forming aromatic amines.
- Stabilizers like antioxidants (e.g., BHT) reduce degradation rates by 40–60% .
Q. What statistical methods are suitable for analyzing biological activity data?
For cytotoxicity assays:
- Dose-response curves : Fit data with nonlinear regression (e.g., Hill equation).
- ANOVA with post-hoc tests : Compare means across multiple concentrations.
- Principal Component Analysis (PCA) : Corrogate structural features (e.g., azo bond, chloroethyl groups) with activity .
Data Contradiction Analysis
Q. How to address conflicting reports on solubility in aqueous vs. organic solvents?
Hypothesis : Contradictions arise from polymorphic forms or residual solvents. Resolution strategy :
Thermogravimetric Analysis (TGA) : Check for solvent retention in the crystal lattice.
X-ray Diffraction (XRD) : Identify polymorphs affecting solubility.
Solubility parameter calculations : Use Hansen solubility parameters to predict solvent compatibility .
Methodological Best Practices
- Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups.
- Characterization : Combine NMR with 2D techniques (e.g., HSQC, COSY) for unambiguous assignments.
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
